molecular formula C15H16N2O4S B14411139 4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine CAS No. 86673-69-0

4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine

Cat. No.: B14411139
CAS No.: 86673-69-0
M. Wt: 320.4 g/mol
InChI Key: JKWBVFTUVZFDFL-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine is an organic compound that features a morpholine ring substituted with a nitrothiophene and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the nitration of a thiophene derivative followed by coupling with a methoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenyl and thiophene groups contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine is unique due to the combination of its nitrothiophene and methoxyphenyl groups, which confer specific chemical reactivity and potential biological activities not found in other similar compounds .

Properties

CAS No.

86673-69-0

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-5-nitrothiophen-2-yl]morpholine

InChI

InChI=1S/C15H16N2O4S/c1-20-12-4-2-11(3-5-12)13-10-14(17(18)19)22-15(13)16-6-8-21-9-7-16/h2-5,10H,6-9H2,1H3

InChI Key

JKWBVFTUVZFDFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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